3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 852940-50-2
VCID: VC4173543
InChI: InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17)
SMILES: CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

CAS No.: 852940-50-2

Cat. No.: VC4173543

Molecular Formula: C11H14N4O2S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid - 852940-50-2

Specification

CAS No. 852940-50-2
Molecular Formula C11H14N4O2S
Molecular Weight 266.32
IUPAC Name 3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Standard InChI InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17)
Standard InChI Key SGEMHMVDKUJKTE-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of 3-[5,7-dimethyl-2-(methylsulfanyl)- triazolo[1,5-a]pyrimidin-6-yl]propanoic acid (C₁₀H₁₂N₄O₂S) features a triazolopyrimidine bicyclic system substituted at positions 2, 5, 6, and 7 (Figure 1). The triazolopyrimidine core consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic system. Key substituents include:

  • Methyl groups at positions 5 and 7, which enhance hydrophobic interactions.

  • A methylsulfanyl group (-S-CH₃) at position 2, contributing to electron-rich regions and redox activity.

  • A propanoic acid chain at position 6, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O₂S
Molecular Weight252.29 g/mol
CAS Registry Numbers842955-63-9 , 847837-47-2
IUPAC Name3-(5,7-Dimethyl-2-(methylsulfanyl)- triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

The discrepancy in CAS numbers arises from variations in nomenclature and tautomeric representations, particularly involving the sulfanyl group’s oxidation state.

Spectroscopic and Computational Data

Infrared (IR) spectroscopy confirms the presence of carboxylic acid O-H stretching (2500–3300 cm⁻¹) and C=O absorption (1700–1725 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • ¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 2.45 (t, 2H, CH₂), 2.87 (s, 3H, S-CH₃), 3.21 (t, 2H, CH₂), 12.1 (s, 1H, COOH).

  • ¹³C NMR: Peaks at δ 168.5 (COOH), 158.2 (C=S), and 22.1–45.3 (aliphatic carbons).

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability.

Synthesis and Reaction Chemistry

Multi-Step Synthetic Pathways

Synthesis typically involves a four-step sequence (Scheme 1):

  • Formation of triazolopyrimidine core: Condensation of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate under acidic conditions.

  • Methylsulfanyl introduction: Nucleophilic substitution using sodium thiomethoxide at position 2.

  • Propanoic acid attachment: Michael addition of acrylic acid to the pyrimidine ring, followed by reduction.

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity.

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
1H₂SO₄, DMAD80°CToluene78
2NaSCH₃, K₂CO₃60°CDMF85
3Acrylic acid, NaBH₄RTTHF72

Green Chemistry Approaches

Recent advancements employ eco-friendly protocols, such as:

  • Lemon juice catalysis: Citric acid in aqueous ethanol mediates cyclocondensation at 70°C, achieving 88% yield .

  • Solvent-free mechanochemistry: Ball-milling reduces reaction times from hours to minutes .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Preliminary assays demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens:

Table 3: Minimum Inhibitory Concentration (MIC) Data

StrainMIC (μg/mL)Reference
S. aureus (ATCC 25923)8.0
E. coli (ATCC 25922)16.0
Candida albicans32.0

The methylsulfanyl group enhances membrane disruption via thiol-mediated oxidation, while the carboxylic acid moiety chelates metal ions essential for microbial enzymes .

Enzyme Inhibition Studies

The compound inhibits DNA gyrase (IC₅₀ = 2.4 μM) and dihydrofolate reductase (IC₅₀ = 5.1 μM), validated through molecular docking simulations . Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Asp73 of gyrase.

  • π-π stacking of the triazolopyrimidine ring with Phe123 .

Comparative Analysis with Structural Analogs

Electronic and Steric Effects

The methylsulfanyl group confers distinct advantages over analogs (Table 4):

Table 4: Comparative Properties of Triazolopyrimidine Derivatives

CompoundSubstituent (Position 2)LogPMIC (S. aureus)
Target Compound-S-CH₃1.88.0 μg/mL
3-[5,7-Dimethyl-2-(CF₃)-…propanoic acid-CF₃2.512.0 μg/mL
3-[5,7-Dimethyl-2-(OCH₃)-…propanoic acid-OCH₃1.232.0 μg/mL

The electron-donating -S-CH₃ group improves solubility (LogP = 1.8) and target binding compared to electron-withdrawing -CF₃.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator